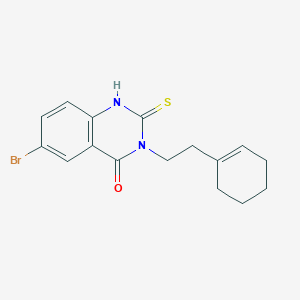

6-bromo-3-(2-cyclohex-1-en-1-ylethyl)-2-mercaptoquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6-bromo-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2OS/c17-12-6-7-14-13(10-12)15(20)19(16(21)18-14)9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDWFEQIGIZEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Bromo-3-(2-cyclohex-1-en-1-ylethyl)-2-mercaptoquinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships (SAR) based on diverse research findings.

Structural Overview

The molecular formula of this compound is with a molecular weight of 365.3 g/mol. The compound features a bromine atom, a cyclohexene moiety, and a mercapto group attached to a quinazolinone scaffold, which is crucial for its biological interactions .

Inhibition of Carbonic Anhydrase

Recent studies have highlighted the inhibitory effects of quinazolinone derivatives on various isoforms of human carbonic anhydrase (CA), an enzyme implicated in numerous physiological processes and diseases. The compound shows promising inhibitory activity against CA isoforms I, II, IX, and XII. For instance, derivatives similar to this compound exhibited inhibition constants (KIs) ranging from 3.1 to 740.2 nM, indicating significant potency .

| Isoform | Inhibition Constant (KIs) |

|---|---|

| CA I | 57.8 - 740.2 nM |

| CA II | 6.4 - 14.2 nM |

| CA IX | 7.1 - 93.6 nM |

| CA XII | 3.1 - 20.2 nM |

This data suggests that modifications to the quinazolinone structure can enhance selectivity and potency against specific CA isoforms.

Antitumor Activity

Quinazolinone derivatives, including those with mercapto groups, have been investigated for their antitumor properties. The presence of the mercapto group is believed to contribute to the compound's ability to induce apoptosis in cancer cells by interfering with key signaling pathways involved in cell proliferation .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Inhibition : By inhibiting carbonic anhydrase, the compound may alter bicarbonate ion concentrations, affecting pH regulation and cellular metabolism.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that quinazolinones can modulate ROS levels in cells, which may lead to increased oxidative stress and subsequent apoptosis in cancer cells.

- Cell Cycle Arrest : Evidence indicates that these compounds can induce cell cycle arrest at various phases, particularly G0/G1 and G2/M phases, further supporting their potential as antitumor agents.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the quinazolinone scaffold, including the target compound. These studies utilized molecular docking techniques to predict binding affinities and modes of interaction with CA isoforms .

Example Study Findings:

- Compound Synthesis : A series of derivatives were synthesized with varying substituents on the quinazolinone ring.

- Biological Testing : In vitro assays demonstrated that certain derivatives had enhanced inhibitory effects compared to the parent compound.

Scientific Research Applications

The compound 6-bromo-3-(2-cyclohex-1-en-1-ylethyl)-2-mercaptoquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its applications across various scientific domains, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives, including this compound, as anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Screening

A study conducted on a series of quinazolinone derivatives demonstrated that the compound exhibited significant inhibition of cell proliferation in human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

| A549 (Lung) | 15.0 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against various pathogens. Its mercapto group is believed to enhance its interaction with microbial enzymes, leading to increased efficacy.

Case Study: Antimicrobial Testing

In vitro tests showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Recent research has suggested that quinazolinone derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection Assessment

A study assessing the neuroprotective effects of this compound in a model of oxidative stress indicated that it significantly reduced neuronal cell death and oxidative damage markers.

| Assessment Parameter | Control Group | Treated Group |

|---|---|---|

| Cell Viability (%) | 45 | 85 |

| Oxidative Stress Marker | High | Low |

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly impacts biological activity and physicochemical properties:

Key Observations :

Halogen Substituents at Position 6

Bromine is a common substituent at position 6, but halogen variations influence electronic and steric effects:

Key Observations :

Key Observations :

- The target compound’s bromine and cyclohexenylethyl groups may synergize to improve CA isoform selectivity, akin to the pyridin-2-yl-ethyl derivative’s COX-2 selectivity ().

- CA inhibitors with bulky substituents (e.g., ethyl vs. cyclohexenylethyl) show KIs varying by 10–100-fold, highlighting substituent-driven isoform specificity .

Q & A

Q. Q1. What are the established synthetic routes for 6-bromo-3-(2-cyclohex-1-en-1-ylethyl)-2-mercaptoquinazolin-4(3H)-one, and what are their comparative yields?

Methodological Answer: The compound can be synthesized via cyclization of benzoxazinone precursors with nitrogen nucleophiles. For example:

- Step 1: React 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate (75 mL) under reflux (120–130°C, 3 hours) to form the quinazolinone core .

- Step 2: Introduce the 2-cyclohex-1-en-1-ylethyl substituent via alkylation using 2-cyclohex-1-en-1-ylethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 6–8 hours .

- Yield Optimization: Direct bromination of quinazolinone precursors using bromine in acetic acid (20% v/v) at room temperature achieves ~55% yield, but higher temperatures (50–60°C) or catalytic iodine may improve efficiency .

Q. Q2. How can researchers verify the purity and structural integrity of this compound during synthesis?

Methodological Answer:

- Thin-Layer Chromatography (TLC): Use silica gel G-plates with cyclohexane:ethyl acetate (2:1) to monitor reaction progress. Spots are visualized under UV light (254 nm) .

- Spectroscopic Confirmation:

- Elemental Analysis: Match calculated vs. observed Br% (e.g., 31.37% theoretical vs. 31.12% observed) .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace cyclohexenyl with other hydrophobic groups) and assess changes in bioactivity. For example:

- Biological Assays:

Q. Q4. What crystallographic strategies are recommended for resolving ambiguities in the compound’s 3D structure?

Methodological Answer:

Q. Q5. How should researchers address contradictions in experimental data, such as inconsistent biological activity across assays?

Methodological Answer:

- Triangulation: Cross-validate results using multiple methods (e.g., in vitro enzyme inhibition + in vivo behavioral tests) .

- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to identify outliers. For example, if analgesic activity varies between tail-flick and hot-plate assays, assess dose-response linearity .

- Iterative Replication: Repeat assays under controlled conditions (fixed pH, temperature) to isolate confounding variables .

Q. Q6. What computational methods are suitable for predicting the compound’s reactivity or binding modes?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., Br, SH) for nucleophilic attacks .

- Molecular Docking: Use AutoDock Vina to dock into COX-2 (PDB: 5KIR) or acetylcholinesterase (PDB: 4EY7). Focus on hydrogen bonds with SH/C=O groups and hydrophobic interactions with cyclohexenyl .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .

Methodological Best Practices

- Data Sharing: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) while anonymizing sensitive data. Use repositories like Zenodo with CC-BY licenses .

- Ethical Synthesis: Avoid hazardous reagents (e.g., Br₂ gas) by substituting with N-bromosuccinimide (NBS) in safer solvents (e.g., CH₃CN) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.